N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole-isoxazole hybrid scaffold. The compound’s structure includes a cyclopropyl-substituted pyrazole ring linked via a methylene bridge to a 3,5-dimethylisoxazole-4-sulfonamide moiety.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8-13(9(2)20-16-8)21(18,19)14-7-11-6-12(10-4-5-10)17(3)15-11/h6,10,14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBRIDVKBOIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the construction of the isoxazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced techniques such as automated synthesis and real-time monitoring are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations, with parameters such as temperature, pH, and solvent choice being critical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Pyrazole/Isoxazole Moieties
Compound 27 (4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide):
- Structural Differences :
- The pyridine ring in Compound 27 replaces the isoxazole ring in the target compound.
- A 4-butyl-3,5-dimethylpyrazole group is present instead of the 5-cyclopropyl-1-methylpyrazole group.
- The sulfonamide group is attached to a 4-chlorophenylcarbamoyl substituent, unlike the methylene-linked isoxazole in the target.
- Synthesis : Synthesized via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield).
- Spectroscopic Data : Key IR and NMR signals include νmax 1726 cm⁻¹ (C=O) and δ 9.27 ppm (NH), indicative of urea and sulfonamide functionalities.
Target Compound :
- Unique Features :
- Cyclopropyl group on pyrazole may enhance metabolic stability compared to alkyl chains (e.g., butyl in Compound 27).
- The isoxazole ring could influence electronic properties and binding interactions differently than pyridine.
Benzimidazole Derivatives (e.g., B1 and B8)**
- Structural Contrasts :
Thiazole-Based Compounds (e.g., )**
- Example : Thiazol-5-ylmethyl carbamate derivatives (e.g., m: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate).
- Comparison :
Tabulated Comparison of Key Features
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's structure is characterized by the presence of a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Pyrazole derivatives often exhibit pharmacological effects through:
- Inhibition of Cyclooxygenase (COX) Enzymes : These enzymes are crucial in the inflammatory process. Inhibition can lead to anti-inflammatory effects.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and reducing cyclin-dependent kinase activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10i | Huh7 | < 5 | Apoptosis induction |
| 10h | MCF7 | < 5 | Cell cycle arrest at G2/M phase |
2. Antiplatelet Activity
Some derivatives have demonstrated antiplatelet activity without inhibiting COX enzymes, which is significant for developing safer anti-thrombotic agents .
Study on Anticancer Activity
A detailed study evaluated several pyrazole derivatives against human cancer cell lines such as HCT116 and MCF7. Among the tested compounds, those with a similar pyrazole structure to this compound showed promising results with IC50 values indicating potent antiproliferative effects .
Study on Inhibition of COX Enzymes
Another study focused on evaluating the COX inhibitory activity of various pyrazole derivatives. Compounds structurally related to the target compound exhibited varying degrees of inhibition against COX-1 and COX-2, suggesting potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
